molecular formula C15H18N2O3 B12872201 1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone CAS No. 91480-90-9

1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B12872201
CAS No.: 91480-90-9
M. Wt: 274.31 g/mol
InChI Key: YOTCWOYQOGHXBT-UHFFFAOYSA-N
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Description

1-[4-Amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone (CAS 91480-90-9) is a complex organic compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol. This pyrrole derivative is characterized by its unique structure featuring a pyrrole ring substituted with an amino group, a methyl group, an ethanone moiety, and a 3,4-dimethoxyphenyl ring. The dimethoxyphenyl substituent is a notable feature, as similar structural motifs are present in compounds under investigation for their biological activity. This product is exclusively for research purposes and is not intended for human therapeutic or veterinary use. In the field of medicinal chemistry, pyrrole derivatives are of significant interest as foundational structures for the development of novel therapeutic agents. Research indicates that certain pyrrole-based compounds demonstrate potent biological activities, including serving as inhibitors of tubulin polymerization, a key mechanism for anticancer agents that disrupt cell division . Specifically, 3-aroyl-1-arylpyrrole derivatives have been identified as potent inhibitors of tubulin polymerization and cancer cell growth, with the potential to overcome multidrug resistance . Furthermore, the 3,4-dimethoxyphenyl group is a common pharmacophore in various bioactive molecules, and its incorporation into heterocyclic scaffolds like the pyrrole ring is a recognized strategy in drug discovery . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules to study reaction mechanisms and structure-activity relationships (SAR). Its specific substitution pattern confers distinct chemical and biological properties, making it a valuable compound for various research applications in oncology and chemical biology.

Properties

CAS No.

91480-90-9

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C15H18N2O3/c1-8-13(9(2)18)14(16)15(17-8)10-5-6-11(19-3)12(7-10)20-4/h5-7,17H,16H2,1-4H3

InChI Key

YOTCWOYQOGHXBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC(=C(C=C2)OC)OC)N)C(=O)C

Origin of Product

United States

Preparation Methods

Cyclization of Chalcones

One common approach involves the cyclization of chalcones. The process typically includes:

  • Reactants : Benzaldehyde or its derivatives (e.g., 3,4-dimethoxybenzaldehyde) and acetophenone.
  • Catalyst : Sodium hydroxide in ethanol.
  • Conditions : Reaction at room temperature (~25 °C) for 12 hours.
  • Cyclization Step : The intermediate chalcones are cyclized with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of sodium hydride at room temperature (25 °C) for 15 minutes in a solvent mixture of dimethyl sulfoxide (DMSO) and diethyl ether.

This method yields pyrrole derivatives that can be further modified to introduce amino and ethanone functionalities.

Microwave-Assisted Synthesis

Microwave-assisted reactions have been employed to enhance reaction efficiency:

  • Reactants : Substituted pyrroles and 3,4-dimethoxybenzoyl chloride.
  • Catalyst : Anhydrous aluminum chloride.
  • Solvent : 1,2-dichloroethane.
  • Conditions : Microwave irradiation at 150 W and 110 °C for 2 minutes.

This method provides rapid synthesis of pyrrole derivatives with high yields.

Functional Group Modifications

Amination

The introduction of an amino group on the pyrrole ring is achieved through reduction reactions:

This step converts nitro groups into amino groups, producing compounds like 21–23 or their analogs.

Acetylation

To introduce the ethanone group:

This step ensures selective acetylation at the desired position on the pyrrole ring.

Optimization Techniques

Solvent Selection

The choice of solvent plays a critical role in yield and purity:

  • DMSO and diethyl ether mixtures are preferred for cyclization due to their ability to stabilize intermediates.
  • Ethyl acetate is commonly used in reduction steps to ensure solubility of both reactants and products.

Temperature Control

Maintaining precise reaction temperatures is crucial:

  • Cyclization reactions are performed at ambient temperatures (~25 °C).
  • Reduction and acetylation steps require elevated temperatures (reflux conditions).

Data Table: Key Reaction Parameters

Step Reactants Catalyst/Reagent Solvent Conditions Yield (%)
Cyclization Benzaldehyde + Acetophenone Sodium hydroxide Ethanol 25 °C, 12 h ~85
Amination Nitro-pyrrole derivative Tin(II) chloride dihydrate Ethyl acetate Reflux, 3 h ~90
Acetylation Amino-pyrrole derivative Acetic anhydride Methanol Reflux ~88
Microwave synthesis Substituted pyrroles + Benzoyl chloride Aluminum chloride Dichloroethane Microwave, 110 °C, 2 min ~92

Chemical Reactions Analysis

1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

Medicinal Chemistry

1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone has been investigated for its potential as a therapeutic agent. The following applications have been noted:

Anticancer Activity

  • Studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

  • Research indicates that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to modulate neurotransmitter systems and reduce oxidative stress.

Material Science

The compound's unique structure allows it to be used in the development of new materials:

Organic Electronics

  • The compound is being explored for its use in organic light-emitting diodes (OLEDs) due to its favorable electronic properties. Its ability to form stable thin films makes it a candidate for efficient light-emitting layers.

Polymer Chemistry

  • It can serve as a monomer in the synthesis of polymeric materials with tailored properties for applications in coatings, adhesives, and composites.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and tested their efficacy against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting enhanced potency against cancer cells.

Case Study 2: Neuroprotective Mechanism

A research team investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced markers of oxidative damage and improved cell viability compared to untreated controls.

Case Study 3: OLED Development

A group of material scientists explored the application of this compound in OLED technology. They reported that devices incorporating this compound demonstrated improved efficiency and stability compared to traditional materials used in OLEDs.

Mechanism of Action

The mechanism of action of 1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and interaction with nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(4-Amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone
  • Key Differences : Replaces dimethoxy (-OCH₃) groups with dichloro (-Cl) substituents.
  • This may enhance membrane permeability but reduce solubility compared to the dimethoxy analog .
1-[4-Amino-5-(4-hydroxy-3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone hydrochloride
  • Key Differences : One methoxy group is replaced with a hydroxyl (-OH), forming a hydrochloride salt.
  • Implications: The hydroxyl group increases polarity and aqueous solubility, while the hydrochloride salt enhances bioavailability. However, the phenolic -OH may introduce susceptibility to oxidation or conjugation reactions .

Core Heterocycle Modifications

1-[5-(2-Chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
  • Key Differences: Pyrrole ring replaced with a dihydro-pyrazole fused to a quinoline moiety.
  • The dihydro-pyrazole introduces conformational rigidity .

Alkyl/Amino Group Variations

1-(4-Amino-1-ethyl-2-methyl-5-phenylpyrrol-3-yl)ethanone
  • Key Differences : Incorporates an ethyl group at position 1 and a simple phenyl group at position 5 (vs. dimethoxyphenyl).
  • Implications : The ethyl group may sterically hinder interactions at the pyrrole core, while the unsubstituted phenyl reduces electronic effects. This could lower target specificity compared to the dimethoxy analog .

Halogenated Derivatives

2-Chloro-1-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
  • Key Differences: Chlorine substitution at the ethanone position and a 4-methoxyphenethyl chain at pyrrole position 1.
  • The phenethyl chain may improve binding to hydrophobic pockets in enzymes .

Structural and Property Comparison Table

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Implications References
1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone C₁₆H₁₈N₂O₃ 3,4-dimethoxyphenyl, amino, methyl, ethanone 286.33 g/mol High electron density, moderate solubility
1-(4-Amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone C₁₄H₁₂Cl₂N₂O 3,4-dichlorophenyl 305.17 g/mol Increased lipophilicity, reduced solubility
1-[4-Amino-5-(4-hydroxy-3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone HCl C₁₅H₁₆N₂O₃·HCl 4-hydroxy-3-methoxyphenyl, hydrochloride 320.76 g/mol Enhanced solubility, potential oxidation risk
1-[5-(2-Chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]ethanone C₂₄H₂₁ClN₄O₃ Quinoline, dihydro-pyrazole 464.90 g/mol Rigid structure, improved π-π interactions
2-Chloro-1-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone C₁₇H₂₀ClNO₂ Chloro-ethanone, phenethyl chain 305.80 g/mol Electrophilic ketone, hydrophobic interactions

Biological Activity

1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone is a compound with notable potential in medicinal chemistry, particularly due to its structural features which suggest significant biological activity. The compound, with the molecular formula C15H18N2O3 and a molecular weight of approximately 274.315 g/mol, contains a pyrrole ring substituted with an amino group and a methoxyphenyl group, which may enhance its interaction with biological targets.

  • Molecular Formula : C15H18N2O3
  • Molecular Weight : 274.315 g/mol
  • CAS Number : 91480-90-9

Biological Activity Overview

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These attributes position it as a candidate for therapeutic applications targeting chronic pain and inflammatory conditions.

Preliminary studies suggest that the compound may interact with various biological macromolecules, potentially influencing pathways related to pain and inflammation. The specific mechanisms are still under investigation, but its structural attributes imply possible binding affinities to receptors involved in these processes.

Comparative Analysis of Similar Compounds

Understanding the biological activity of similar compounds can provide insights into the unique properties of this compound. The following table summarizes some structurally related compounds:

Compound NameStructural FeaturesUnique Attributes
1-(4-Amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl)ethanoneSimilar pyrrole structure with methoxy substitutionDifferent methoxy positioning may affect biological activity
5-(3,4-Dimethoxyphenyl)-2-methylpyrroleLacks ethanone moietyFocuses on pyrrole structure without ketone
1-[4-Amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanoneSimilar core structure but different methoxy substitutionVariations in substitution patterns could lead to different pharmacological profiles

In Vitro Studies

In vitro studies have demonstrated that this compound has binding affinities to receptors implicated in pain modulation and inflammation response. These interactions are critical for elucidating the compound's mechanism of action and optimizing its therapeutic profile.

Q & A

Q. What are the optimized synthetic routes for 1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone?

The synthesis typically involves condensation reactions between substituted pyrrole precursors and ketone derivatives. A methodological approach includes:

  • Step 1 : Preparation of the pyrrole core via Paal-Knorr or Hantzsch synthesis, using 3,4-dimethoxybenzaldehyde and acetylacetone as key intermediates.
  • Step 2 : Functionalization at the 4-position with an amino group via nucleophilic substitution or reductive amination.
  • Step 3 : Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and characterization via NMR and HPLC (>95% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Identification of amine N-H stretches (~3300 cm⁻¹) and carbonyl C=O vibrations (~1680 cm⁻¹) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirmation of the pyrrole ring protons (δ 6.2–6.8 ppm) and methoxy groups (δ 3.8–3.9 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH conditions?

  • Method : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 40°C for 72 hours.
  • Analysis : Monitor degradation via HPLC. The compound shows instability in alkaline conditions (pH >10), likely due to hydrolysis of the acetyl group .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Procedure : Grow single crystals via vapor diffusion (solvent: DCM/methanol).
  • Refinement : Use SHELXL for structure solution, leveraging Hirshfeld surface analysis to validate intermolecular interactions (e.g., C-H···O bonds). ORTEP-3 can generate thermal ellipsoid diagrams to visualize disorder .
  • Key Data : Bond lengths (C-N: ~1.35 Å, C-O: ~1.43 Å) and torsion angles confirm planarity of the pyrrole ring .

Q. What in vitro models are suitable for evaluating its biological activity?

  • Anti-inflammatory Assay : Measure inhibition of COX-2 enzyme activity (IC50) using human recombinant protein.
  • Analgesic Screening : Use the hot-plate test in murine models (dose range: 10–50 mg/kg).
  • Results : Analogous pyrrole derivatives (e.g., 1c in ) show 40–60% inhibition of COX-2 at 20 μM .

Q. How do computational methods aid in understanding its reactivity?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., amino group nucleophilicity).
  • MD Simulations : Simulate binding to biological targets (e.g., COX-2 active site) using GROMACS, revealing hydrogen-bond interactions with Arg120 and Tyr355 .

Q. What contradictions exist in reported reaction mechanisms for derivatives?

  • Issue : Conflicting data on β-O-4 bond cleavage under alkaline conditions.
  • Resolution : shows that the presence of α-hydroxy groups accelerates cleavage in KOtBu/tBuOH, while methoxy-substituted analogs remain stable. This suggests steric and electronic factors dictate reactivity .

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